molecular formula C9H5Br2N B1383115 6,7-Dibromoisoquinoline CAS No. 1307316-84-2

6,7-Dibromoisoquinoline

Cat. No.: B1383115
CAS No.: 1307316-84-2
M. Wt: 286.95 g/mol
InChI Key: KJTFILGUWPYHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dibromoisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

6,7-Dibromoisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dibromoisoquinoline involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 5-Bromoisoquinoline
  • 8-Bromoisoquinoline
  • 5,8-Dibromoisoquinoline

Comparison: 6,7-Dibromoisoquinoline is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to other bromoisoquinoline derivatives, this compound exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

6,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFILGUWPYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311277
Record name Isoquinoline, 6,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307316-84-2
Record name Isoquinoline, 6,7-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 6,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dibromoisoquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dibromoisoquinoline
Reactant of Route 3
Reactant of Route 3
6,7-Dibromoisoquinoline
Reactant of Route 4
Reactant of Route 4
6,7-Dibromoisoquinoline
Reactant of Route 5
6,7-Dibromoisoquinoline
Reactant of Route 6
6,7-Dibromoisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.